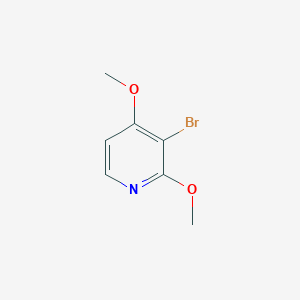

3-Bromo-2,4-dimethoxypyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPDFYKTAZWYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541826 | |

| Record name | 3-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96246-00-3 | |

| Record name | 3-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,4 Dimethoxypyridine and Its Derivatives

Established Synthetic Routes to 3-Bromo-2,4-dimethoxypyridine

Direct Bromination Approaches

The most common method for the synthesis of this compound involves the direct electrophilic bromination of 2,4-dimethoxypyridine (B102433). The electron-donating methoxy (B1213986) groups at the 2- and 4-positions activate the pyridine (B92270) ring, facilitating electrophilic substitution. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂).

The choice of solvent and reaction conditions is crucial for achieving high selectivity and yield. Dichloromethane (B109758) and acetonitrile (B52724) are commonly used solvents, and the reaction is often performed under an inert atmosphere to prevent side reactions. Optimized conditions have reported yields of up to 85%.

A study on the bromination of various dimethylpyridines highlighted the deactivating inductive effect of the nitrogen atom in the ring. docsity.com For instance, the bromination of 2,6-dimethylpyridine (B142122) often involves the use of bromine or NBS in solvents like acetic acid or dichloromethane. In some cases, harsh conditions such as the use of oleum (B3057394) (fuming sulfuric acid) are employed to overcome the ring's deactivation, although this can lead to a mixture of mono- and di-bromo isomers that are difficult to separate. google.com

| Starting Material | Brominating Agent | Solvent | Conditions | Yield |

| 2,4-Dimethoxypyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Inert atmosphere | Up to 85% |

| 2,4-Dimethoxypyridine | Bromine (Br₂) | Dichloromethane | Inert atmosphere | Variable |

| 2,6-Dimethylpyridine | N-Bromosuccinimide (NBS) | Acetic Acid | - | - |

| 2,3-Dimethylpyridine | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 65% Oleum | 105°C, 2h | 83.3% google.com |

Precursor-Based Synthesis Strategies

An alternative to direct bromination involves the synthesis of the pyridine ring from acyclic precursors, followed by or incorporating the bromination step. One such strategy begins with the reduction of a nitro precursor. For example, 2,4-dimethoxy-5-nitrophenyl-ethanol can be reduced to the corresponding amine using hydrogen gas with a palladium catalyst. The resulting amine is then brominated using hydrobromic acid in acetonitrile, with reported yields around 78% after purification.

Another approach involves the construction of the pyridine ring through condensation reactions. For instance, the sodium-catalyzed condensation of β-keto-esters with acetylenic esters provides a general method for synthesizing α-pyrones, which can be subsequently brominated. rsc.org Similarly, multicomponent reactions offer a one-pot synthesis of substituted pyridines. A metal-free, multicomponent sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift has been developed for the efficient formation of substituted pyridines from an aldehyde and a phosphorus ylide. ymerdigital.com

Novel and Optimized Synthetic Pathways

Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Development of Scalable and Efficient Methods

Efforts to create safer and more scalable synthetic routes have led to the development of methods that avoid hazardous reagents and extreme conditions. vu.lt For example, a novel synthetic route for 3,4-dimethoxypyridine (B108619) has been developed that offers similar efficiency to previous methods but utilizes milder reaction conditions and safer reagents. vu.lt Such advancements are crucial for the industrial production of these compounds.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyridine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hirao reactions, are widely used. For instance, the Hirao coupling of 3-bromopyridines with triethyl phosphite, catalyzed by palladium, enables the preparation of pyridinephosphonates. researchgate.net This reaction can be performed in the absence of a solvent with short heating times. researchgate.net

Palladium catalysts are also employed in the synthesis of indolizines from 2-bromopyridines, imines, and alkynes through a carbonylative coupling reaction. rsc.org Furthermore, rhodium catalysts have shown efficacy in the facile addition of heteroarenes to alkenes and alkynes. beilstein-journals.org Copper-catalyzed reactions, often under aerobic conditions, provide another avenue for the synthesis of substituted pyridines. beilstein-journals.org

| Catalyst System | Reaction Type | Substrates | Product |

| Palladium | Hirao Coupling | 3-Bromopyridines, Triethyl phosphite | Pyridinephosphonates researchgate.net |

| Palladium | Carbonylative Coupling | 2-Bromopyridines, Imines, Alkynes | Indolizines rsc.org |

| Rhodium | Addition | Heteroarenes, Alkenes/Alkynes | Substituted Heterocycles beilstein-journals.org |

| Copper | Aerobic Oxidation | Amines, Propiolates | Imidazo[1,2-a]pyridines beilstein-journals.org |

Metal-Free Catalytic Systems in Pyridine Synthesis

In a move towards more sustainable and cost-effective chemistry, metal-free catalytic systems for pyridine synthesis have gained significant attention. sioc.ac.cn These methods eliminate the need for removing trace metal catalysts from the final product, which is particularly important in the pharmaceutical industry. sioc.ac.cn

One such approach involves the oxidative cyclization of aldehydes and ammonium (B1175870) acetate (B1210297) under air, which utilizes direct C-H bond functionalization and C-C/C-N bond formation. rsc.orgrsc.org Another metal-free method involves a domino reaction of primary enaminones and aldehydes, promoted by trifluoromethanesulfonic acid (TfOH), to generate fully substituted pyridines. acs.org Radical 6-endo addition reactions have also been developed for the synthesis of substituted pyridines from cyclopropylamides and alkynes under metal-free conditions, enabled by hypervalent iodine(III) activation. sioc.ac.cn

Regioselective Synthesis of this compound

The regioselective synthesis of this compound presents a distinct challenge due to the directing effects of the two methoxy substituents. In electrophilic aromatic substitution reactions on the 2,4-dimethoxypyridine scaffold, the methoxy groups at positions 2 and 4 are activating and ortho-, para-directing. The 2-methoxy group directs incoming electrophiles to positions 3 (ortho) and 5 (para), while the 4-methoxy group directs to positions 3 and 5 (both ortho). Consequently, both methoxy groups strongly activate the C-3 and C-5 positions for electrophilic attack, such as bromination.

Direct bromination of 2,4-dimethoxypyridine often leads to a mixture of products, with a notable preference for substitution at the 5-position. For instance, the reaction of 2,4-dimethoxypyridine with N-bromosuccinimide (NBS) in acetonitrile has been reported to produce 5-Bromo-2,4-dimethoxypyridine. Achieving high regioselectivity for the 3-position requires tailored synthetic strategies that can overcome the intrinsic electronic preference for the 5-position.

Potential strategies for the regioselective synthesis of this compound, while not explicitly detailed in the surveyed literature for this specific isomer, can be inferred from established pyridine chemistry principles. These could include:

Directed Ortho-Metalation: Employing a directing group that facilitates lithiation or metalation at the C-3 position, followed by quenching with a bromine source (e.g., Br₂ or C₂Br₂F₄).

Blocking Group Strategy: Introducing a temporary blocking group at the more reactive C-5 position, performing the bromination at C-3, and subsequently removing the blocking group.

Multi-step Synthesis from Pre-functionalized Pyridines: Building the desired substitution pattern through a sequence of reactions, such as starting with a pyridine already substituted at the 3-position and subsequently introducing the methoxy groups.

A study on the halogenation of activated pyridines demonstrated that the bromination of 2,6-dimethoxypyridine (B38085) with NBS affords 3-bromo-2,6-dimethoxypyridine (B88038) with complete regioselectivity and in almost quantitative yield. thieme-connect.com In this case, the C-3 and C-5 positions are electronically and sterically equivalent, simplifying the reaction's outcome. This highlights the high degree of activation provided by the methoxy groups. thieme-connect.com

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

| 2,6-Dimethoxypyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 3-Bromo-2,6-dimethoxypyridine | ~Quantitative | thieme-connect.com |

| 2,4-Dimethoxypyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromo-2,4-dimethoxypyridine | 60% |

Synthesis of Structural Analogues and Isomers of this compound

The synthesis of structural analogues and isomers of this compound involves a variety of synthetic transformations, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions.

Synthesis of Isomers

As mentioned previously, the direct bromination of 2,4-dimethoxypyridine is a common method for synthesizing its brominated derivatives. The synthesis of 5-Bromo-2,4-dimethoxypyridine , an isomer of the title compound, is achieved through electrophilic bromination using N-bromosuccinimide (NBS) in a solvent like acetonitrile. The reaction conditions are controlled to favor monosubstitution at the C-5 position, which is electronically activated by both methoxy groups.

Another key isomer, 3-Bromo-2,6-dimethoxypyridine , is synthesized with high regioselectivity and yield by brominating 2,6-dimethoxypyridine with NBS. thieme-connect.com The symmetry of the starting material simplifies the regiochemical outcome of the reaction.

Synthesis of Structural Analogues

The synthesis of structural analogues often involves multi-step sequences and powerful cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a versatile tool for creating carbon-carbon bonds. Bromo-substituted pyridines, such as 3,5-dibromo-2,4,6-trimethylpyridine (B189553) , can be coupled with various arylboronic acids to generate a library of 3,5-diaryl-2,4,6-trimethylpyridines. beilstein-journals.org Similarly, bromopyridine intermediates are used to synthesize complex analogues. For example, bromopyridine 35 (a 2,6-dimethoxypyridine derivative) was subjected to Suzuki-Miyaura coupling with aryl boronic acids to produce a series of bedaquiline (B32110) analogues. nih.gov

Synthesis from Dihalopyridines: The regioselectivity of nucleophilic substitution on dihalopyridines can be controlled to produce specific methoxylated analogues. The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can yield either the 2-methoxy or 6-methoxy product depending on the solvent. pharm.or.jp For instance, using methanol (B129727) as a solvent favored the formation of the 6-methoxy product, while THF favored the 2-methoxy isomer. pharm.or.jp

Functionalization of Precursors: Analogues can be prepared by the chemical transformation of functional groups on a pre-existing pyridine core. A multi-step synthesis route starting from 3-hydroxyl-2-methyl-4-pyrone can be used to produce 2-chloromethyl-3,4-dimethoxypyridine hydrochloride , an intermediate for the pharmaceutical pantoprazole. google.com Another example involves the oxidation of 3-Bromo-2,4-dimethylpyridine with potassium permanganate (B83412) to form the corresponding dicarboxylic acid, which can then be esterified to yield dimethyl 3-bromopyridine-2,4-dicarboxylate . nih.gov

The table below summarizes synthetic methods for various structural analogues and isomers.

| Precursor | Reagents & Conditions | Product | Method | Reference |

| 2,4-Dimethoxypyridine | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromo-2,4-dimethoxypyridine | Electrophilic Bromination | |

| 2,6-Dimethoxypyridine | N-Bromosuccinimide (NBS) | 3-Bromo-2,6-dimethoxypyridine | Electrophilic Bromination | thieme-connect.com |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid, Pd catalyst, base, solvent | 3,5-Diphenyl-2,4,6-trimethylpyridine | Suzuki-Miyaura Coupling | beilstein-journals.org |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide, Methanol (solvent) | Methyl 2-chloro-6-methoxypyridine-3-carboxylate (main product) | Nucleophilic Substitution | pharm.or.jp |

| 3-Bromo-2,4-dimethylpyridine | 1. KMnO₄, NaOH, H₂O, reflux; 2. H₂SO₄ | 3-Bromopyridine-2,4-dicarboxylic acid | Oxidation | nih.gov |

| 2-Methylol-3,4-dimethoxy-pyridine | Thionyl chloride, Dichloromethane | 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | Chlorination | google.com |

Reactivity and Mechanistic Investigations of 3 Bromo 2,4 Dimethoxypyridine

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the 3-Bromo-2,4-dimethoxypyridine ring can be displaced by a range of nucleophiles. The pyridine (B92270) ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group like bromine is present.

While specific studies detailing an extensive exploration of diverse nucleophiles with this compound are not widely available in the reviewed literature, the general reactivity of brominated pyridines suggests that a variety of nucleophiles can be employed to displace the bromine atom. smolecule.com For instance, analogous compounds such as 3,5-dibromo-2,4-dimethoxypyridine (B1354084) are known to undergo nucleophilic substitution where the bromine atoms are replaced by nucleophiles. smolecule.com

Based on the reactivity of similar bromo-pyridines, potential nucleophiles could include:

Amines: Primary and secondary amines could react to form the corresponding 3-amino-2,4-dimethoxypyridine derivatives.

Alkoxides: Reaction with alkoxides, such as sodium methoxide (B1231860), would be expected to yield 3-alkoxy-2,4-dimethoxypyridines.

Thiols: Thiolates could be used to introduce sulfur-containing moieties.

It is important to note that the reaction conditions, such as temperature and the choice of solvent and base, would need to be optimized for each class of nucleophile to achieve the desired substitution product.

A documented reaction of this compound involves its treatment with n-butyl lithium at low temperatures, followed by the addition of an electrophile like acetaldehyde. ntu.edu.sg While this is not a direct nucleophilic substitution of the bromine atom, it demonstrates the ability to functionalize the pyridine ring at a position adjacent to the bromine, which is a common strategy in the synthesis of complex molecules. ntu.edu.sg

Specific kinetic and thermodynamic data for nucleophilic substitution reactions of this compound were not found in the surveyed scientific literature. To understand the reaction rates and equilibria, dedicated experimental studies would be required. Such studies would involve monitoring the reaction progress over time under various conditions to determine rate constants, activation energies, and thermodynamic parameters like enthalpy and entropy of reaction.

Exploration of Diverse Nucleophiles

Cross-Coupling Reactions of this compound

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the synthesis of biaryl compounds, and this compound has been employed as a substrate in such transformations. lookchem.comgoogle.com This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov

The success of a Suzuki-Miyaura coupling reaction often hinges on the choice of the palladium catalyst and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). While specific optimization studies for the coupling of this compound are not detailed in the available literature, general principles for the coupling of bromo-pyridines can be applied.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is critical, with bulky and electron-rich phosphine (B1218219) ligands often being effective for the coupling of heteroaryl halides. Examples of such ligands include S-Phos and X-Phos. The selection of the base (e.g., potassium carbonate, potassium phosphate) and solvent (e.g., toluene, dioxane, DMF) is also crucial for achieving high yields. beilstein-journals.org

This compound can be coupled with a variety of aryl and heteroaryl boronic acids or their corresponding esters to generate a diverse range of biaryl compounds. A patent for the synthesis of biaryl derivatives mentions the use of this compound in a Suzuki-Miyaura cross-coupling with various boronic acids or boronic acid esters. google.com

An example from the patent literature demonstrates the synthesis of 3'-methoxy-2-[4-(trifluoromethyl)phenoxy]-3,4'-bipyridine, which involves a synthetic route where this compound is a potential starting material for a subsequent Suzuki-Miyaura coupling. google.com

| Reactant 1 | Coupling Partner | Product | Catalyst System | Conditions | Yield | Reference |

| This compound | Aryl boronic acid/ester | Biaryl pyridine derivative | Palladium catalyst + Base | Not specified | Not specified | google.com |

Table 1: Examples of Suzuki-Miyaura Cross-Coupling involving this compound.

It is important to note that the scope of the reaction may be influenced by the steric and electronic properties of the boronic acid or ester. Highly hindered or electronically deactivated boronic acids may require more forcing reaction conditions or specialized catalytic systems to achieve good yields.

Optimization of Catalytic Systems and Ligands

Negishi Coupling Strategies

The Negishi coupling reaction, a palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide, represents a powerful tool for forming carbon-carbon bonds. beilstein-journals.org This methodology is applicable to a wide range of substrates, including functionalized pyridine systems. For derivatives like this compound, the Negishi coupling offers a strategic route to introduce alkyl, aryl, or vinyl substituents at the C-3 position of the pyridine ring.

Research on related substituted pyridines demonstrates the feasibility and versatility of this approach. For instance, Negishi coupling has been successfully employed for the preparation of 2,2'-bipyridine (B1663995) derivatives by reacting 2-pyridyl zinc halides with bromopyridines in the presence of catalysts like Pd(dba)₂ and ligands such as XPhos. preprints.orgmdpi.com In a particularly relevant example, the Negishi coupling between (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride and 2-bromopyridine (B144113) was achieved using Pd(PPh₃)₄ as the catalyst. preprints.orgmdpi.com Another application involves the directed ortho-methylation of 2-amino-3,5-dibromo-4-methylpyridine via a Negishi coupling, where a methyl group is introduced at the 3-position using methyl zinc chloride and a nickel catalyst.

These examples underscore the potential of Negishi coupling for the functionalization of this compound. The reaction would involve the initial formation of an organozinc reagent from a suitable coupling partner, followed by the palladium- or nickel-catalyzed reaction with the bromopyridine substrate. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Negishi Coupling of Pyridine Derivatives

| Catalyst / Ligand | Coupling Partners | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Pd(dba)₂ / XPhos | 2-Pyridyl zinc halides + Bromopyridines | N/A | N/A | 2,2'-Bipyridines | preprints.orgmdpi.com |

| Pd(PPh₃)₄ | (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride + 2-Bromopyridine | THF | Reflux, 20 h | Bipyridine derivative | preprints.orgmdpi.com |

| NiCl₂ / dppm | Methyl zinc chloride + (E)-N'-(5-bromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide | N/A | 25–40°C | 3-Methylpyridine derivative |

Sonogashira Coupling Reactions

The Sonogashira reaction is a widely utilized cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idrsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. walisongo.ac.idorganic-chemistry.org It proceeds under mild conditions, often at room temperature, making it compatible with a variety of functional groups. walisongo.ac.idgold-chemistry.org

For this compound, the Sonogashira coupling provides a direct pathway to synthesize 3-alkynyl-2,4-dimethoxypyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. walisongo.ac.idgold-chemistry.org The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

While specific studies on this compound are not detailed in the provided sources, the reaction's broad applicability to aryl bromides makes it a highly relevant transformation. organic-chemistry.org Research has focused on optimizing the reaction by developing copper-free protocols to prevent the often problematic homocoupling of the alkyne (Glaser coupling). rsc.orggold-chemistry.org

Table 2: Typical Components for a Sonogashira Coupling Reaction

| Component | Role | Example Reagents | Ref |

|---|---|---|---|

| Aryl/Vinyl Halide | Electrophile | This compound, Aryl iodides | walisongo.ac.id |

| Terminal Alkyne | Nucleophile | 2-Methyl-3-butyn-2-ol, Phenylacetylene | walisongo.ac.id |

| Palladium Catalyst | Primary Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | walisongo.ac.id |

| Copper(I) Salt | Co-catalyst | CuI | walisongo.ac.idorganic-chemistry.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl or heteroaryl halides. acsgcipr.org This palladium-catalyzed reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. researchgate.net The reaction typically requires a palladium catalyst, a phosphine or carbene ligand, and a base. acsgcipr.org

The reactivity of this compound in Buchwald-Hartwig aminations can be inferred from studies on structurally similar compounds. For example, research on dimethyl 3-bromopyridine-2,4-dicarboxylate showed that it could be successfully coupled with various amines. nih.gov In one instance, the reaction with p-methoxybenzylamine, serving as an ammonia (B1221849) equivalent, yielded the desired amino derivative in 69% yield. nih.gov This demonstrates the potential to introduce a primary amino group at the C-3 position of a substituted pyridine ring. However, attempts to use benzophenone (B1666685) imine as an ammonia surrogate with the same substrate were inefficient, possibly due to steric hindrance. nih.gov

Another relevant example is the Buchwald-Hartwig amination of 5-Bromo-2,4-dimethoxypyridine with morpholine, which, catalyzed by Pd(OAc)₂ with a Xantphos ligand, produced a 70% yield of the corresponding morpholino-substituted pyridine. These findings highlight that the electronic and steric properties of both the pyridine substrate and the amine coupling partner are critical for a successful transformation.

Table 3: Examples of Buchwald-Hartwig Amination with Substituted Bromopyridines

| Bromopyridine Substrate | Amine | Catalyst / Ligand | Base | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| Dimethyl 3-bromopyridine-2,4-dicarboxylate | p-Methoxybenzylamine | N/A | N/A | Dimethyl 3-((4-methoxybenzyl)amino)pyridine-2,4-dicarboxylate | 69% | nih.gov |

| 5-Bromo-2,4-dimethoxypyridine | Morpholine | Pd(OAc)₂ / Xantphos | N/A | 5-Morpholino-2,4-dimethoxypyridine | 70% |

Ullmann Coupling Reactions

The Ullmann coupling, traditionally a copper-catalyzed reaction, is a classic method for forming carbon-carbon (biaryl) or carbon-nitrogen bonds. researchgate.net It is particularly useful for coupling aryl halides, including bromopyridines, to generate more complex molecular architectures. preprints.orgmdpi.com While the original Ullmann conditions often required harsh temperatures, modern variations, including palladium-catalyzed Ullmann-type reactions, can proceed under milder conditions. mdpi.comacsgcipr.org

For this compound, Ullmann coupling can be envisioned for two primary transformations: the formation of biaryl compounds (C-C coupling) and the synthesis of arylamines (C-N coupling). It has been noted that the related isomer, 5-Bromo-2,4-dimethoxypyridine, can participate in Ullmann reactions with copper catalysts to form biaryl derivatives. Furthermore, Pd-catalyzed Ullmann-type reactions have been developed for the synthesis of 2,2'-bipyridines from bromopyridines, utilizing a combination of Pd(II), Zn(0), and Cu(I). preprints.orgmdpi.com

In the context of C-N bond formation, Ullmann coupling serves as an alternative to the Buchwald-Hartwig amination. acsgcipr.org Studies have shown that 3-bromopyridine (B30812) can be effectively coupled with various primary and secondary amines using a copper catalyst in deep eutectic solvents, achieving high yields without the need for additional ligands. frontiersin.org This suggests a viable pathway for the amination of this compound.

Table 4: Ullmann and Ullmann-Type Coupling Strategies for Bromopyridines

| Coupling Type | Substrate | Catalyst System | Key Features | Product Type | Ref |

|---|---|---|---|---|---|

| C-C (Biaryl) | 5-Bromo-2,4-dimethoxypyridine | Copper catalyst | Forms biaryl derivatives | Bipyridine | |

| C-C (Biaryl) | Bromopyridines | Pd(II), Zn, Cu(I), TMEDA | Synergistic catalysis for Ullmann-type homocoupling | 2,2'-Bipyridines | preprints.orgmdpi.com |

| C-N (Amination) | 3-Bromopyridine | CuI / K₃PO₄ | Performed in deep eutectic solvent; no ligand needed | N-Aryl amines | frontiersin.org |

Homocoupling Reactions of this compound

Homocoupling reactions, which involve the dimerization of two identical molecules, provide a direct route to symmetrical bipyridine structures from bromopyridine precursors. These reactions can be promoted by transition metals or, in some cases, proceed via metal-free pathways.

The transition metal-catalyzed homocoupling of aryl halides is a well-established method for synthesizing symmetrical biaryls. mdpi.com For precursors like this compound, this reaction would yield 2,2',4,4'-tetramethoxy-3,3'-bipyridine. Various catalytic systems based on palladium and nickel have been explored for the dimerization of bromopyridines. preprints.orgmdpi.com

However, the regiochemistry of the starting halide significantly influences reactivity. Several studies have noted that while the homocoupling of 2- and 4-bromopyridines proceeds efficiently under certain conditions, 3-bromopyridine is often unreactive. preprints.orgmdpi.com For example, a PdCl₂(PhCN)₂-promoted reductive coupling in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) worked for 2- and 4-bromopyridines but failed completely for 3-bromopyridine. preprints.orgmdpi.com Similarly, a nickel-catalyzed reductive coupling using NiCl₂·6H₂O was effective for synthesizing 2,2'-bipyridines, but 3,3'-bipyridines could not be obtained with this system. preprints.orgmdpi.com This lack of reactivity is often attributed to the inability of the 3,3'-bipyridine (B1266100) product to effectively chelate the metal center, which is a proposed step in facilitating the catalytic cycle for other isomers. mdpi.com

Despite these challenges, other methods, such as improved Wurtz-type couplings involving the initial formation of a Grignard reagent followed by transition-metal-catalyzed coupling, represent a viable, albeit two-step, approach for constructing symmetrical bipyridyls. mdpi.com

Table 5: Reactivity of Bromopyridines in Transition Metal-Catalyzed Homocoupling

| Substrate | Catalyst System | Reductant / Additive | Outcome | Ref |

|---|---|---|---|---|

| 2- & 4-Bromopyridine | PdCl₂(PhCN)₂ | TDAE | Successful homocoupling | preprints.orgmdpi.com |

| 3-Bromopyridine | PdCl₂(PhCN)₂ | TDAE | No reaction | preprints.orgmdpi.com |

| 2-Halopyridines | NiCl₂·6H₂O | N/A | Successful homocoupling to 2,2'-bipyridines | preprints.orgmdpi.com |

| 3-Halopyridines | NiCl₂·6H₂O | N/A | No reaction to form 3,3'-bipyridines | preprints.orgmdpi.com |

The development of transition-metal-free reactions is a significant goal in green chemistry, aiming to reduce cost and metal contamination in products. For the homocoupling of pyridine derivatives, some metal-free strategies have emerged.

One notable approach involves the homocoupling of the closely related 3,4-dimethoxypyridine (B108619) without transition metal catalysis, suggesting that such a transformation could be possible for this compound, likely proceeding through a different mechanism such as lithiation followed by oxidation. vu.lt

Another innovative metal-free method utilizes a bis-phenalenyl compound in the presence of a strong base like K(Ot-Bu). mdpi.com The reaction mechanism is proposed to involve a single-electron transfer (SET) from a phenalenyl radical to the halogenated pyridine. This generates a reactive pyridyl radical, which can then couple with another pyridine molecule to form the C(sp²)-C(sp²) bond of the bipyridine product. mdpi.com While this method was reported to give moderate yields, it represents a promising avenue for the dimerization of compounds like this compound without relying on traditional transition metal catalysts. mdpi.com

Transition Metal-Catalyzed Dimerization

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two strongly activating methoxy (B1213986) groups at the C2 and C4 positions significantly enhances the ring's nucleophilicity, making electrophilic substitution feasible. The directing effects of the substituents determine the regiochemical outcome of these reactions. The methoxy groups direct incoming electrophiles to the ortho and para positions, while the bromine atom also directs ortho and para.

The primary sites for electrophilic attack on this compound are the C5 and C6 positions. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it electronically enriched. The C6 position is ortho to the C2-methoxy group.

Nitration: Direct nitration of highly activated pyridines can be complex, sometimes requiring prior formation of the pyridine N-oxide to modulate reactivity. For instance, studies on related compounds like 3,5-dimethoxypyridine-N-oxide show that nitration occurs at the 2- or 6-position, rather than the 4-position. researchgate.netresearchgate.net In the case of this compound, nitration is expected to occur at the C5 position, which is activated by both methoxy groups. When 3-bromo-2,4-dihydroxypyridine is treated with nitric acid, a migration of the bromine atom is observed, leading to the formation of 5-bromo-2,4-dihydroxy-3-nitropyridine. scite.ai

Halogenation: Further halogenation of this compound is anticipated to occur selectively. The bromination of 2,4-dimethoxypyridine (B102433) with N-bromosuccinimide (NBS) yields the 3,5-dibromo derivative, indicating the high reactivity of these positions. smolecule.com This suggests that the C5 position of this compound is susceptible to further bromination. Studies on the halogenation of activated pyridines, such as 2-methoxypyridine, show high regioselectivity for the C5 position (para to the methoxy group). thieme-connect.com

| Reaction | Reagent/Conditions | Major Product | Notes |

| Bromination | NBS, Acetonitrile (B52724) | 5-Bromo-2-methoxypyridine | From 2-methoxypyridine, demonstrates high para-selectivity. thieme-connect.com |

| Nitration | Fuming HNO₃, H₂SO₄ | 3,5-Diethoxy-2-nitropyridine-N-oxide | From 3,5-diethoxypyridine-N-oxide, shows substitution at the activated C2 position. researchgate.net |

Lithiation and Other Organometallic Transformations

The bromine atom at the C3 position serves as a versatile handle for a variety of organometallic transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Lithiation: Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures is expected to induce a lithium-bromine exchange. This reaction would generate the highly reactive intermediate, 3-lithio-2,4-dimethoxypyridine. This lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C3 position. Directed metalation studies on similar bromo-alkoxypyridines have shown that regioselective lithiation is a powerful tool for functionalization. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl linkage. It is a widely used method for synthesizing complex pyridine derivatives. lookchem.combeilstein-journals.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the bromopyridine. This method is known for its tolerance of a wide variety of functional groups. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. nih.govlibretexts.org This provides a direct route to 3-amino-2,4-dimethoxypyridine derivatives.

| Coupling Reaction | Partner | Catalyst/Ligand | Base | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-2,4-dimethoxypyridine |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 3-(Phenylamino)-2,4-dimethoxypyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | - | 3-Substituted-2,4-dimethoxypyridine |

Oxidative and Reductive Transformations

Oxidation: The pyridine nitrogen can be oxidized to form this compound N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The formation of the N-oxide significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic substitution and modifying the regioselectivity of electrophilic substitution. researchgate.netresearchgate.net The methoxy groups themselves can be susceptible to oxidation under harsh conditions, potentially leading to demethylation or more extensive degradation. evitachem.com

Reduction: The bromine atom can be selectively removed via catalytic hydrogenation (hydrodebromination). This is typically achieved using a palladium catalyst (e.g., palladium on carbon) in the presence of a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate, to yield 2,4-dimethoxypyridine. This reaction is useful for introducing a bromine atom as a temporary directing group, which is later removed. More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce the pyridine ring itself, though such reactions are less common and often require specific conditions. evitachem.com

Investigation of Reaction Mechanisms and Intermediates

The mechanisms underlying the reactivity of this compound are central to understanding and predicting its chemical behavior.

Electrophilic Aromatic Substitution: The mechanism proceeds through a high-energy carbocation intermediate known as a sigma complex or arenium ion. The electrophile attacks the electron-rich pyridine ring, breaking the aromaticity. The stability of this intermediate, which is influenced by resonance delocalization involving the nitrogen atom and the methoxy groups, determines the reaction rate and regioselectivity. The subsequent loss of a proton restores the aromaticity of the ring. libretexts.org

Palladium-Catalyzed Cross-Coupling: The mechanisms of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are well-established and proceed through a catalytic cycle involving a palladium center. The general cycle consists of three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. uwindsor.ca

Transmetalation: The coupling partner (e.g., the organoboron species in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction) displaces the halide on the palladium complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active palladium(0) catalyst, allowing the cycle to continue. researchgate.net

Organometallic Intermediates: The lithiation of this compound generates a 3-pyridyllithium intermediate. The stability and subsequent reactivity of this species are of significant interest. In some cases, depending on the substitution pattern and reaction conditions, such intermediates can undergo rearrangement or elimination to form highly reactive pyridyne intermediates. wikipedia.org For this compound, the formation of a 2,3-pyridyne is theoretically possible but would be influenced by the electronic effects of the methoxy groups.

Applications of 3 Bromo 2,4 Dimethoxypyridine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyridine (B92270) scaffold is a fundamental component in a vast number of biologically active compounds and complex materials. nih.govnih.gov Substituted pyridines like 3-bromo-2,4-dimethoxypyridine are key starting materials for building more elaborate heterocyclic systems, including fused and polycyclic structures. lookchem.comnih.gov

Fused pyridine ring systems, where a pyridine ring is fused to another ring, are prevalent in medicinal chemistry. nih.gov A prominent example is the pyrido[2,3-d]pyrimidine (B1209978) skeleton, which is considered a privileged heterocyclic scaffold. nih.govnih.gov The synthesis of these systems often begins with a functionalized pyridine ring. General strategies typically involve the cyclization of 2-aminopyridine (B139424) derivatives with various reagents. rsc.org

For instance, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved by constructing a pyrimidine (B1678525) ring onto a pre-existing pyridine ring or vice-versa. nih.gov A common method involves the reaction of 2-aminonicotinamides or 2-aminonicotinonitriles with reagents like formic acid or urea (B33335) to form the fused pyrimidine ring. nih.govrsc.org While specific examples starting directly from this compound are not extensively documented, its structure is suitable for conversion into the necessary precursors. The bromine atom can be transformed into an amino group through reactions like the Buchwald-Hartwig amination, which is a known reaction for 3-halo-2-aminopyridines. nih.gov Subsequent functionalization could lead to precursors for cyclization into fused systems like pyrido[2,3-d]pyrimidines.

Another important fused system is the pyrazolo[3,4-b]pyridine motif. The synthesis of these structures can be achieved through intramolecular cyclization of appropriately substituted pyridine hydrazide derivatives. princeton.edu

The synthesis of polycyclic aromatic nitrogen heterocycles often relies on building upon simpler heterocyclic cores. nih.govnih.gov Modern synthetic methods provide powerful tools for constructing these complex architectures from precursors like this compound. Tandem reactions, which combine multiple bond-forming steps in a single operation, are particularly efficient for this purpose. nih.govnih.gov

One advanced strategy involves a combination of metallaphotoredox C(sp²)-C(sp³) cross-coupling with a subsequent intramolecular radical cyclization. princeton.edu This "couple-close" approach can fuse saturated ring systems onto heteroaryl halides. In this type of reaction, a bromopyridine could be coupled with a bifunctional feedstock (like a bromoalcohol), followed by a Minisci-type radical cyclization to form a new fused ring, such as a tetrahydroquinoline scaffold. princeton.edu The broad applicability of palladium-catalyzed cross-coupling reactions makes bromo-pyridines like this compound ideal candidates for such complex transformations. nih.gov

Formation of Fused Pyridine Rings

Intermediate in the Synthesis of Bipyridyl Derivatives

Bipyridines are a critical class of ligands in coordination chemistry and serve as precursors for many valuable substances, including catalysts, photosensitizers, and biologically active molecules. scielo.org.mx The synthesis of bipyridine derivatives frequently employs metal-catalyzed cross-coupling reactions where halopyridines, such as this compound, are key starting materials. scielo.org.mx

Symmetrically substituted bipyridines can be synthesized through the homocoupling of halopyridine precursors. These reactions are typically catalyzed by transition metal complexes, most notably those involving nickel or palladium. rsc.org For example, the homocoupling of 4-bromo-2,6-dimethylpyridine (B109321) can be achieved using a nickel(II) catalyst system with zinc powder as a reducing agent to yield the corresponding symmetrical 4,4'-bipyridine. rsc.org

| Homocoupling Method for Symmetrical Bipyridines | |

| Reaction Type | Nickel-catalyzed Reductive Homocoupling |

| Typical Substrate | Bromopyridine derivatives (e.g., 4-bromo-2,6-dimethylpyridine) |

| Catalyst System | NiBr₂(PPh₃)₂ / Zn / Et₄NI |

| General Conditions | Mild conditions, 24 h |

| Outcome | Formation of a symmetrical C-C bond between two pyridine units |

| This table presents a general, illustrative method for symmetrical bipyridine synthesis. rsc.org |

The synthesis of unsymmetrically substituted bipyridines requires cross-coupling methods that join two different pyridine units. The Suzuki-Miyaura and Negishi reactions are among the most powerful and widely used methods for this purpose. nih.govorganic-chemistry.org

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of a halopyridine with a pyridylboronic acid or ester. nih.gov This method is known for its high tolerance of various functional groups. nih.gov The synthesis of unsymmetrically substituted diarylpyridines has been demonstrated starting from 3,5-dibromo-2,4,6-trimethylpyridine (B189553) and various arylboronic acids, showcasing the utility of this reaction on a sterically hindered and electronically modified pyridine ring. nih.gov

The Negishi coupling provides an alternative route, involving the reaction of a halopyridine with an organozinc reagent, again catalyzed by a palladium complex. organic-chemistry.orgdntb.gov.ua This method is particularly useful for constructing 2,2'-bipyridine (B1663995) derivatives. organic-chemistry.org A relevant example is the Negishi coupling between (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride and 2-bromopyridine (B144113), which proceeds in the presence of a palladium catalyst. organic-chemistry.org These established methods are directly applicable to this compound for the synthesis of a wide range of unsymmetrical bipyridyls.

| Cross-Coupling Methods for Unsymmetrical Bipyridines | |

| Reaction Type | Suzuki-Miyaura Coupling |

| Reactant 1 | Halopyridine (e.g., this compound) |

| Reactant 2 | Pyridylboronic acid or ester |

| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Typical Base | Na₂CO₃, K₃PO₄ |

| Reaction Type | Negishi Coupling |

| Reactant 1 | Halopyridine (e.g., this compound) |

| Reactant 2 | Pyridylzinc halide |

| Typical Catalyst | Pd(dba)₂ with phosphine ligands (e.g., XPhos), Pd(PPh₃)₄ |

| General Conditions | Anhydrous solvent (e.g., THF) |

| This table outlines general conditions for well-established cross-coupling reactions applicable to the synthesis of unsymmetrical bipyridines from bromopyridines. nih.govorganic-chemistry.org |

Symmetrically Substituted Bipyridines

Role in the Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of fused nitrogen heterocycles with significant biological activities, making them important targets in medicinal chemistry. nih.govnih.gov The most common synthetic pathways to the quinazolinone core involve the cyclization of ortho-substituted benzene (B151609) derivatives, such as anthranilic acids, 2-aminobenzamides, or 2-halobenzamides. organic-chemistry.orgnih.govresearchgate.net These methods build the pyrimidine portion of the fused ring system onto a pre-existing benzene ring.

A direct role for this compound as a foundational building block for the core quinazolinone ring structure is not prominently featured in the chemical literature. The synthesis of quinazolinones typically does not start from pyridine precursors. However, it is conceivable that this compound could be used to synthesize pyridyl-substituted quinazolinones. In such a synthetic strategy, a pre-formed quinazolinone scaffold containing a halogen atom could be coupled with a boronic acid or organozinc derivative of this compound via a palladium-catalyzed cross-coupling reaction. This would attach the 2,4-dimethoxypyridin-3-yl moiety as a substituent on the quinazolinone ring system. This remains a general synthetic possibility, as direct literature examples of this specific transformation are scarce.

Contributions to the Synthesis of Biologically Relevant Compounds

The functionalized pyridine motif is a privileged scaffold in medicinal chemistry and agrochemical research due to its ability to engage in hydrogen bonding and other key interactions with biological targets. This compound serves as a valuable starting material for the construction of such molecules.

This compound is a key building block in the synthesis of a variety of pharmaceutical scaffolds. lookchem.com Its structure is incorporated into more complex molecules designed to interact with specific biological targets, with research suggesting its potential in developing anti-inflammatory agents. smolecule.com The presence of the bromine atom facilitates carbon-carbon and carbon-heteroatom bond formation, which is a cornerstone of modern drug discovery.

One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. lookchem.com This reaction allows for the precise and efficient formation of a bond between the pyridine ring and another aromatic or aliphatic group, a common strategy for assembling the core structures of drug candidates. For instance, brominated pyridines are routinely coupled with various boronic acids to create biaryl structures, which are central to many therapeutic agents. beilstein-journals.org

Research on related dimethoxypyridine structures further highlights the utility of this chemical class. Analogs have been used to synthesize inhibitors of mitochondrial complex II (succinate dehydrogenase), an emerging target in cancer therapy. nih.gov In one synthetic route, a dimethoxypyridine core was brominated and subsequently elaborated to produce derivatives of the natural product Atpenin A5, a known inhibitor of this complex. nih.gov Similarly, derivatives of the closely related 3,5-Dibromo-2,4-dimethoxypyridine (B1354084) have been identified as inhibitors of the Wnt signaling pathway and lipoxygenase, suggesting potential applications in oncology and the treatment of inflammatory diseases. smolecule.com

The table below illustrates representative synthetic transformations involving brominated dimethoxypyridine structures, showcasing their versatility in building complex pharmaceutical scaffolds.

| Starting Material | Reaction Type | Reagents & Conditions | Product Type | Potential Application | Reference |

| 2,3-Dimethoxypyridine | Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2,3-dimethoxypyridin-4-ol | Intermediate for enzyme inhibitors | nih.gov |

| 3-Bromopyridines | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Arylpyridines | General pharmaceutical scaffolds | beilstein-journals.orgresearchgate.net |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(OAc)₂, Ligand, Base | 3,5-Diaryl-2,4,6-trimethylpyridine | Atropisomeric ligands, pharmaceutical impurities | beilstein-journals.orgbeilstein-journals.org |

This table presents examples of reactions with related bromopyridine structures to illustrate the synthetic utility of the this compound chemical class.

The pyridine ring is a fundamental component in many commercial agrochemicals, including herbicides, insecticides, and fungicides. Halogenated pyridines, in particular, are common intermediates in the synthesis of these active ingredients. While specific public-domain examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented, its structural motifs are highly relevant to this field.

For example, the related intermediate 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride is a known precursor in the synthesis of the herbicide flumiclorac-pentyl (B166167) and the insecticide pyridalyl. nbinno.com This demonstrates that the dimethoxypyridine core is a viable scaffold for developing agrochemically active compounds. The bromo-functionality of this compound offers a synthetic handle for similar elaborations, potentially leading to new generations of crop protection agents. Research into related compounds like 3,5-Dibromo-2,4-dimethoxypyridine suggests potential applications in developing agents that target mechanisms of pest resistance. smolecule.com

Synthetic Utility in Pharmaceutical Scaffolds

Integration into Materials Science Applications

Beyond its biological applications, the unique electronic and structural characteristics of this compound make it a candidate for integration into advanced materials. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) groups on the aromatic ring can be harnessed to create materials with tailored properties.

The field of organic electronics relies on molecules that can efficiently transport charge. Pyridine derivatives are studied for these applications due to their defined electronic structures and ability to self-assemble. The presence of a bromine atom on the this compound ring increases the molecule's electrophilicity. smolecule.com Furthermore, the methoxy groups and the bromine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding.

In the crystalline state of related compounds like 3,5-dibromo-2,4-dimethoxy biphenyl (B1667301) derivatives, these interactions have been shown to influence the solid-state packing of the molecules. smolecule.com Such control over molecular arrangement is critical for designing materials with specific electronic properties, like conductivity or charge mobility, for use in devices such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). While direct applications of this compound in published electronic devices are not prominent, its structure represents a valuable building block for synthesizing larger, conjugated systems for materials science research.

The synthesis of ligands for organometallic complexes is a crucial area of chemistry, as these complexes are the workhorses of industrial catalysis. This compound is an excellent precursor for ligand synthesis, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated by a palladium catalyst to form new carbon-carbon bonds.

This reactivity allows for the synthesis of bi- and polydentate ligands, which can coordinate to a metal center and direct its catalytic activity. For example, a Suzuki-Miyaura coupling reaction between two molecules of a bromopyridine can form a bipyridine, one of the most common classes of ligands in coordination chemistry. beilstein-journals.org Alternatively, coupling with other functionalized partners can introduce phosphine or amine groups, creating a wide array of P,N or N,N-type ligands. These ligands are essential for catalysts used in hydrogenation, carbonylation, and other fine chemical manufacturing processes. A related compound, 3-Bromo-4-(dicyclohexylphosphinoyl)-2,6-dimethoxypyridine, demonstrates the combination of a dimethoxypyridine core with a phosphinoyl group, a structure type relevant to ligand design. researchgate.net

The table below summarizes reactions where bromopyridines are used to synthesize compounds that function as or are precursors to organometallic ligands.

| Starting Material | Reaction Type | Coupling Partner | Product Type | Application | Reference |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Suzuki-Miyaura Coupling | Arylboronic Acid | Diarylpyridine | Precursor to atropisomeric ligands | beilstein-journals.org |

| 3-Bromopyridine (B30812) | Suzuki-Miyaura Coupling | 4-Hydroxyphenylboronic acid | 4-(Pyridin-3-yl)phenol | Heterobiaryl compound | researchgate.net |

| 2-Bromo-3,5-dimethyl-pyridine | Suzuki Coupling | (2-Chloro-5-pyridinyl)boronic acid | 2'-Chloro-3,5-dimethyl-2,5'-bipyridine | Biheteroaryl ligand precursor | yangresearchlab.org |

This table illustrates the general utility of bromopyridines in synthesizing structures relevant to organometallic chemistry.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Bromo-2,4-dimethoxypyridine by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) are definitive for assigning the substitution pattern on the pyridine (B92270) ring.

In the ¹H NMR spectrum, the two methoxy (B1213986) groups are expected to appear as distinct singlets, likely between δ 3.8 and 4.1 ppm. The two aromatic protons on the pyridine ring would appear as doublets, with their specific shifts and coupling constants confirming their positions relative to the bromine and methoxy substituents.

Table 1: Expected ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | ~6.8 - 7.2 (d) | ~110 - 115 |

| H-6 | ~7.9 - 8.2 (d) | ~145 - 150 |

| OCH₃ (C2) | ~3.9 - 4.1 (s) | ~55 - 60 |

| OCH₃ (C4) | ~3.8 - 4.0 (s) | ~55 - 60 |

| C-2 | - | ~158 - 162 |

| C-3 | - | ~105 - 110 |

| C-4 | - | ~163 - 167 |

Note: This table represents expected values based on general principles and data for similar substituted pyridines. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can further confirm its structure. Using electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺.

The molecular formula of this compound is C₇H₈BrNO₂. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO₂ |

| Monoisotopic Mass | 216.9742 g/mol |

| [M+H]⁺ (⁷⁹Br) | ~217.98 |

| [M+H]⁺ (⁸¹Br) | ~219.98 |

Patent literature confirms that LCMS spectra are routinely acquired for compounds derived from this compound using ESI techniques. google.comgoogle.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. ntu.edu.sg

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these spectra would show characteristic bands for the aromatic ring, C-O bonds of the methoxy groups, C-H bonds, and the C-Br bond.

Key expected vibrational frequencies include:

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching (pyridine ring): In the 1600-1400 cm⁻¹ region.

C-O stretching (methoxy groups): Strong bands typically appear in the 1250-1000 cm⁻¹ range.

C-Br stretching: Usually found in the lower frequency region of the IR spectrum, typically below 700 cm⁻¹.

While specific IR or Raman spectra for this compound are not detailed in the searched results, these techniques are standard for the characterization of such organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated system. The pyridine ring and its substituents constitute the chromophore in this compound. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The positions and intensities of these bands are influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom. A patent document mentions that UV/Vis spectroscopy can be used to characterize related derivatives, indicating its utility in this class of compounds. google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. This technique would unambiguously confirm the substitution pattern of this compound and provide details on intermolecular interactions. While X-ray crystallographic data is mentioned as a characterization technique in research involving similar complex molecules, ntu.edu.sg a specific crystal structure for this compound has not been found in the reviewed literature.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for its isolation during synthesis. These methods separate the compound from starting materials, by-products, and other impurities. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier. The purity is determined by the relative area of the peak corresponding to the compound. Several patents and theses mention the use of Liquid Chromatography-Mass Spectrometry (LCMS), which couples the separation power of HPLC/UPLC with the detection and identification capabilities of mass spectrometry, as a standard analytical method for this compound and its derivatives. google.comgoogle.com

Table 3: Example HPLC/LCMS Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reverse Phase C18 (e.g., 50 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV (at a specific wavelength) and/or Mass Spectrometer (ESI) |

| Flow Rate | 0.5 - 1.5 mL/min |

Computational and Theoretical Investigations of 3 Bromo 2,4 Dimethoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. mdpi.comresearchgate.net For pyridine (B92270) derivatives, these calculations offer insights into geometry, molecular electrostatic potential, and other key characteristics. mdpi.com

The electronic structure of 3-Bromo-2,4-dimethoxypyridine is significantly influenced by its substituents. The electron-donating methoxy (B1213986) groups at positions 2 and 4 increase the electron density of the pyridine ring, while the electron-withdrawing bromine atom at position 3 counteracts this effect. This interplay of electronic effects governs the molecule's reactivity.

DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. mdpi.com In substituted pyridines, the MEP can predict the most likely sites for chemical reactions.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. These frontier orbitals are key to understanding a molecule's reactivity and electronic transitions. mdpi.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For pyridine derivatives, the energies of these orbitals can be calculated using time-dependent DFT (TD-DFT). mdpi.comresearchgate.net

Table 1: Predicted Frontier Orbital Properties

| Property | Description | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Relatively high due to the electron-donating methoxy groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Influenced by the electron-withdrawing bromine atom. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be moderate, reflecting a balance of substituent effects. |

This table is generated based on general principles of substituent effects on aromatic systems and may not reflect the exact values for this specific compound.

Electronic Structure Analysis

Reaction Mechanism Predictions and Energy Profiles

Computational methods can predict the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

For instance, in nucleophilic aromatic substitution reactions, DFT calculations can model the transition states and predict the regioselectivity of the reaction. Similarly, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, computational models can help predict the most favorable reaction pathways.

Docking Studies for Potential Biological Interactions (if applicable for derivatives)

Derivatives of bromopyridine and dimethylpyridine have been investigated as inhibitors of various enzymes, including cyclooxygenase (COX). mdpi.comresearchgate.net Docking studies on these derivatives have helped to elucidate their binding modes within the enzyme's active site, providing insights for the design of new anti-inflammatory agents. mdpi.comresearchgate.net For example, studies on related compounds have identified key interactions with amino acid residues in the active sites of enzymes. researchgate.net

Spectroscopic Property Predictions

Quantum chemical calculations are a valuable tool for predicting and interpreting the spectroscopic properties of molecules. mdpi.comresearchgate.net Methods like DFT can be used to calculate vibrational frequencies (FT-IR and FT-Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Calculated vibrational spectra, when compared with experimental data, can aid in the assignment of vibrational modes. researchgate.net Similarly, predicted NMR chemical shifts can help to confirm the structure of a synthesized compound. researchgate.net For related pyridine N-oxide complexes, B3LYP calculations have been shown to reproduce experimental IR and Raman spectra with reasonable accuracy. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Property | Relevance |

|---|---|---|

| FT-IR/FT-Raman | Vibrational frequencies | Confirmation of functional groups and molecular structure. |

| ¹H NMR | Chemical shifts | Elucidation of the proton environment. |

| ¹³C NMR | Chemical shifts | Characterization of the carbon skeleton. |

This table outlines the types of spectroscopic data that can be predicted computationally.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. brainly.com For a molecule like this compound, rotation of the methoxy groups can lead to different conformers with varying energies.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a molecule over time. These simulations provide insights into the flexibility of the molecule and the relative populations of different conformers. While specific MD studies on this compound are not prominent in the literature, such analyses are standard computational practice for understanding molecular behavior. For related substituted pyridine complexes, crystallographic studies have revealed different conformations (syn- and anti-) in the solid state, highlighting the importance of conformational preferences. up.ac.za

Future Research Directions and Translational Potential

Development of Sustainable Synthetic Methodologies

The future synthesis of 3-Bromo-2,4-dimethoxypyridine and its derivatives is increasingly steering towards green and sustainable practices. Traditional methods often rely on harsh reagents and generate significant waste. Future research will prioritize the development of more environmentally benign and efficient synthetic routes.

Key areas of development include:

Catalytic C-H Activation: Direct C-H functionalization of the 2,4-dimethoxypyridine (B102433) core is a highly attractive strategy. This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste. Research into transition-metal catalysts (e.g., palladium, rhodium, iridium) capable of selectively activating specific C-H bonds on the pyridine (B92270) ring will be crucial.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting and optimizing the bromination and methoxylation of pyridine precursors within flow systems represents a significant step towards sustainable industrial production.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. Exploring enzymes for regioselective halogenation or methoxylation could provide a highly sustainable alternative to conventional chemical methods.

Alternative Solvents and Reagents: A move away from hazardous solvents like dichloromethane (B109758) and acetonitrile (B52724) towards greener alternatives (e.g., water, ionic liquids, supercritical fluids) is essential. sci-hub.se Similarly, replacing hazardous brominating agents like elemental bromine with safer alternatives such as N-bromosuccinimide (NBS) is a continuing trend. sci-hub.se

Exploration of Novel Reactivity Patterns

The bromine atom and the electron-donating methoxy (B1213986) groups on the this compound scaffold dictate its reactivity, making it a valuable substrate for a wide array of chemical transformations. Future research will focus on harnessing this reactivity in new and innovative ways.

Emerging areas of exploration include:

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura coupling is well-established, the application of more modern cross-coupling techniques remains a fertile area of research. mdpi.com This includes exploring photoredox catalysis for radical-based functionalization and nickel-catalyzed couplings, which can offer different reactivity profiles and substrate scopes compared to traditional palladium catalysis. mdpi.com

Regioselective Functionalization: The interplay between the directing effects of the methoxy groups and the nitrogen atom allows for complex and regioselective derivatization. Future studies will aim to precisely control the functionalization at the C-5 and C-6 positions through methods like directed ortho-metalation or selective C-H activation.

Truce-Smiles Rearrangement: Investigating reactions like the Truce-Smiles rearrangement could open pathways to novel heterocyclic scaffolds starting from amino acid-based precursors, offering access to pyridine substitution patterns that are otherwise difficult to obtain. acs.orgnih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions that incorporate this compound as a key building block would enable the rapid and efficient synthesis of complex molecular architectures, which is highly desirable in drug discovery and materials science. nih.gov

Design and Synthesis of Advanced Functional Materials

The electronic properties of the pyridine ring, modulated by the bromo and methoxy substituents, make this compound a promising building block for advanced functional materials.

Future research in this area will likely target:

Organic Electronics: Pyridine-containing polymers are being investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The specific substitution pattern of this compound can be used to tune the HOMO/LUMO energy levels and charge transport properties of resulting polymers.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, allowing the scaffold to be incorporated as a ligand in the design of MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Functional Polymers and Coatings: Incorporation of this halogenated pyridine unit into polymer backbones can enhance properties such as thermal stability, chemical resistance, and flame retardancy. A machine learning-assisted approach has recently been used to predict that halogenated pyridine polymers could be highly effective adsorbents for nuclear waste management. acs.org

Targeted Synthesis of Drug Candidates and Therapeutic Agents

Pyridine and pyridinone scaffolds are ubiquitous in medicinal chemistry, appearing in numerous approved drugs. frontiersin.org The this compound core offers a unique combination of features for the design of new therapeutic agents.

Translational potential in this field includes:

Kinase Inhibitors: The pyridine core is a well-known hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases. The substituents on this compound can be elaborated to create potent and selective kinase inhibitors.

Fragment-Based Drug Discovery (FBDD): As a "privileged structure," this scaffold can serve as a starting point in FBDD campaigns. The bromine atom provides a convenient handle for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent, drug-like molecule by exploring the surrounding chemical space through coupling reactions.

Antimicrobial and Antiviral Agents: Halogenated heterocyclic compounds often exhibit potent antimicrobial properties. The this compound scaffold could be used to develop new classes of antibiotics or antiviral drugs. Derivatives of similar compounds have been explored for their potential as antiviral and anticancer agents.

Central Nervous System (CNS) Agents: The ability of pyridine derivatives to cross the blood-brain barrier makes them attractive candidates for CNS-active drugs. The lipophilicity and hydrogen bonding capacity of molecules derived from this compound can be fine-tuned for optimal CNS penetration and target engagement.

A summary of potential therapeutic applications for pyridine derivatives is presented in the table below.

| Therapeutic Area | Target Class/Mechanism | Rationale for Pyridine Scaffold |

| Oncology | Protein Kinase Inhibition | Hinge-binding motif, scaffold for exploring structure-activity relationships (SAR). frontiersin.org |

| Infectious Diseases | Enzyme Inhibition (e.g., Urease) | Interaction with metallic cofactors, structural mimicry of natural substrates. mdpi.com |

| Inflammatory Diseases | Lipoxygenase Inhibition | Potential to modulate inflammatory pathways. smolecule.com |

| Cardiovascular Disease | Cardiotonic Agents (e.g., Amrinone) | Established activity of pyridinone-based drugs. researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The synergy between synthetic chemistry and artificial intelligence (AI) is poised to revolutionize how molecules are designed and synthesized. This compound and its derivatives are well-suited to benefit from these computational advancements.

Future integration will likely involve:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. acs.org These platforms can analyze vast reaction databases to identify the most promising disconnections and reaction conditions, potentially uncovering non-intuitive pathways. frontiersin.org

Reaction Optimization: Machine learning (ML) algorithms can be used to optimize reaction conditions (e.g., catalyst loading, temperature, solvent) for key transformations involving this scaffold, maximizing yield and minimizing byproducts. This is particularly valuable for complex, multi-parameter systems.